molecular formula C81H78IrN6O3+3 B1141713 Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridiuM(III) CAS No. 1331833-06-7

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridiuM(III)

Cat. No.: B1141713
CAS No.: 1331833-06-7
M. Wt: 1375.74142
InChI Key:
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Description

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is an organometallic compound featuring iridium as the central metal atom coordinated with three ligands. This compound is notable for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) typically involves the following steps:

    Ligand Synthesis: The ligands, 1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole, are synthesized through a multi-step organic synthesis process. This often includes the formation of the dibenzofuran core, followed by functionalization to introduce the imidazole and phenyl groups.

    Complexation: The synthesized ligands are then reacted with an iridium precursor, such as iridium trichloride, under specific conditions to form the desired iridium complex. This step typically requires a solvent like dichloromethane or toluene and may involve heating to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Automated Synthesis: Using automated synthesizers to ensure consistent quality and reproducibility.

    Purification: Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ligands in the complex can be substituted with other ligands through ligand exchange reactions, typically in the presence of a suitable solvent and sometimes under inert atmosphere conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: Various ligands; reactions often conducted in dichloromethane or toluene, sometimes under inert atmosphere.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can lead to lower oxidation state species or even decomposition products.

Scientific Research Applications

Chemistry

In chemistry, Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is used as a catalyst in various organic reactions, including C-H activation and cross-coupling reactions. Its unique electronic properties make it an effective catalyst for these transformations.

Biology and Medicine

In biological and medical research, this compound is explored for its potential in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation. This property makes it a candidate for targeted cancer treatments.

Industry

Industrially, the compound is primarily used in the fabrication of OLEDs. Its excellent photophysical properties, such as high phosphorescence efficiency and stability, make it an ideal material for use in display and lighting technologies.

Mechanism of Action

The mechanism by which Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) exerts its effects involves the following:

    Photophysical Properties: The compound absorbs light and undergoes intersystem crossing to a triplet excited state, from which it can emit light (phosphorescence) or transfer energy to other molecules.

    Molecular Targets: In PDT, the compound targets cellular components, generating reactive oxygen species that induce cell death.

    Pathways Involved: The pathways involved include energy transfer processes and the generation of singlet oxygen, a highly reactive form of oxygen that can damage cellular structures.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-phenylpyridine)iridium(III): Another iridium complex used in OLEDs, known for its high efficiency and stability.

    Tris(2-(2-pyridyl)benzimidazole)iridium(III): Similar in structure but with different ligands, offering distinct photophysical properties.

Uniqueness

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is unique due to its specific ligand structure, which imparts unique electronic and steric properties. These properties enhance its performance in applications like OLEDs, where high efficiency and stability are crucial.

Properties

CAS No.

1331833-06-7

Molecular Formula

C81H78IrN6O3+3

Molecular Weight

1375.74142

Origin of Product

United States

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